molecular formula C10H8BrNO B1380720 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one CAS No. 1369235-73-3

5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one

Cat. No. B1380720
M. Wt: 238.08 g/mol
InChI Key: GAQQYCNKWWHHIB-UHFFFAOYSA-N
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Description

“5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one” is a chemical compound with the molecular formula C₁₀H₈BrNO . It is a derivative of indole, a heterocyclic aromatic organic compound, and has a bromine atom attached to it .


Synthesis Analysis

The synthesis of similar compounds involves electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . The same products can also be prepared from 5-bromoindole following the sequence for the synthesis .


Molecular Structure Analysis

The molecular structure of “5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one” can be represented by the SMILES notation: O=C(C12CC2)Nc(cc2)c1cc2Br . This indicates the presence of a cyclopropane ring fused with an indole ring, with a bromine atom attached to the 5’ position .

Scientific Research Applications

Synthesis and Organic Electronics

  • Synthesis of Polycyano-Containing Ligands : 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one derivatives are used in synthesizing polycyano-containing organic ligands. These compounds, after undergoing double carbanion cleavage, result in the formation of salts with new allylic-type anions. Such anions have potential applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).

Chemical Reactions and Product Formation

  • Reactions with Nucleophiles : The compound reacts with oxygencentered nucleophiles to form addition products while conserving its three-membered ring. This reaction highlights the versatility and reactivity of this compound in chemical synthesis (Kayukov et al., 2011).

Structural Characterization and Synthesis

  • Synthesis of Novel Derivatives : Novel derivatives of 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one have been prepared and characterized, showcasing the structural diversity that can be achieved with this compound (Yan, Deng, & Kuang, 2014).

Rearrangement Reactions

  • Recyclization in Nitrogen Binucleophiles Reactions : This compound has been used in the synthesis of functional derivatives of 1,2-dihydrospiro[indole-3,4′-pyran], indicating its potential in creating complex molecular structures through rearrangement reactions (Andina & Andin, 2016).

Formation of Cyclopropanes and Heterocycles

  • Cyclopropane and Heterocycle Formation : The compound is involved in reactions leading to the formation of cyclopropane lactones and fused heterocyclic compounds, demonstrating its role in synthesizing diverse chemical structures (Farin˜a et al., 1987).

Synthesis of Spiro Compounds

  • Magnesium-Mediated Conjugate Addition : A reaction involving magnesium and bromoform results in the formation of novel spiro compounds, showcasing the compound's utility in creating structurally unique derivatives (Liu et al., 2015).

Bronchodilator Activity

  • Evaluation of Bronchodilator Activity : Certain derivatives of 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one have shown significant bronchodilator activity, indicating potential medicinal applications (Okuda et al., 2012).

properties

IUPAC Name

5-bromospiro[1H-indole-2,1'-cyclopropane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQYCNKWWHHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 2
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 3
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 4
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 5
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 6
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one

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